molecular formula C53H90O22 B1671521 Ginsenoside Rc CAS No. 11021-14-0

Ginsenoside Rc

Cat. No.: B1671521
CAS No.: 11021-14-0
M. Wt: 1079.3 g/mol
InChI Key: JDCPEKQWFDWQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ginsenoside Rc is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional Chinese medicineThis compound is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects .

Mechanism of Action

Target of Action

Ginsenoside Rc, also known as Panaxoside Rc, is a compound found in Panax ginseng . It primarily targets the expression of TNNI3 and C-reactive protein (CRP) . These proteins play a significant role in inflammation and apoptosis, particularly in the context of myocardial injury .

Mode of Action

This compound interacts with its targets, TNNI3 and CRP, to modulate their expression . It has been shown to decrease the relative expression of TNNI3/CRP, which are abnormally high in conditions like myocardial infarction . This interaction leads to changes in cellular processes, particularly reducing inflammation and apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to improve cardiomyocyte apoptosis and inflammation in acute myocardial infarction by regulating the TNNI3/CRP pathway . Additionally, it has been shown to modulate the Akt/FoxO1 pathways, suppressing oxidative stress . This compound also promotes mitochondrial biogenesis, which is crucial for energy metabolism .

Pharmacokinetics

The pharmacokinetics of ginsenosides, including this compound, have been studied extensively . Ginsenosides are absorbed quickly in the gastrointestinal tract . They are metabolized mainly into other compounds by intestinal microflora before absorption into the blood . This compound is quickly cleared from the body . The bioavailability of ginsenoside is considered low, which is one of the major hurdles that needs to be overcome to advance its use in clinical settings .

Result of Action

The action of this compound results in several molecular and cellular effects. It effectively suppresses H2O2-induced cytotoxicity, intracellular reactive oxygen species (ROS), and mitochondrial superoxide production . It also restores PGC-1α promoter activity and increases ATP synthesis . Moreover, this compound significantly affects the expression levels of genes involved in maintaining mitochondrial mass and biogenesis, while downregulating genes associated with muscle degradation in cells under oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxygen-glucose deprivation (OGD) environment can induce cardiomyocyte injury, and this compound has been shown to reduce inflammation and apoptosis in this context . Furthermore, oxidative stress environments can affect the action of this compound, as it has been shown to alleviate oxidative stress-induced muscle atrophy .

Biochemical Analysis

Biochemical Properties

Ginsenoside Rc is a protopanaxadiol-type saponin extracted from various parts of the Panax ginseng plant . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with and change the properties of cell membranes . It has also been shown to be a partial agonist of steroid hormone receptors .

Cellular Effects

This compound has been found to have various effects on different types of cells and cellular processes. For instance, it has been shown to alleviate oxidative stress-induced muscle atrophy via improvement of mitochondrial biogenesis . It also promotes UB/OC-2 cell survival and cell cycle progression . Furthermore, this compound has been shown to alleviate myocardial ischemic damage through its antioxidant and anti-inflammatory actions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For example, it has been shown to improve renal fibrosis and kidney function through the regulation of autophagy . It also promotes bone formation in ovariectomy-induced osteoporosis in vivo and promotes osteogenic differentiation in vitro via the Wnt/β-catenin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have various effects over time. For example, it has been shown to significantly alleviate hydrogen peroxide (H2O2)-induced cytotoxicity, intracellular reactive oxygen species, and mitochondrial superoxide production, restore PGC-1α promoter activity, and increase ATP synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in murine models with unilateral ureteral obstruction (UUO) and aristolochic acid nephropathy (AAN), treatment with this compound significantly improved renal function and reduced the upregulation of autophagy and profibrotic markers .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been shown to regulate the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rc can be synthesized through biotransformation processes. One method involves the use of β-glucosidase from Esteya vermicola to convert major ginsenosides such as Rb2 into this compound . The biotransformation conditions typically include a temperature of 26°C, a pH of 5.5, and a transformation time of seven days .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax ginseng roots. The process includes steps such as solvent extraction, column chromatography, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rc undergoes various chemical reactions, including hydrolysis, dehydration, and glycosylation. These reactions are essential for its transformation into other bioactive ginsenosides .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the chemical reactions of this compound include other ginsenosides such as Ginsenoside Rg3, Ginsenoside Rh2, and Compound K .

Comparison with Similar Compounds

Ginsenoside Rc is part of a larger family of ginsenosides, each with unique properties:

Uniqueness of this compound: this compound is unique due to its specific combination of sugar moieties and its ability to modulate multiple physiological pathways, making it a versatile compound in both research and therapeutic applications .

References

Properties

IUPAC Name

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCPEKQWFDWQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H90O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside Rc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

11021-14-0
Record name Ginsenoside Rc
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20-[(6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ginsenoside Rc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

199 - 201 °C
Record name Ginsenoside Rc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.